4'-Isoamyloxypropiophenone
Description
Propiophenone derivatives are aromatic ketones characterized by a phenyl group attached to a propanone moiety. Substitution at the para (4') position of the phenyl ring with functional groups such as alkoxy, amino, or alkyl chains significantly alters their physical, chemical, and biological properties. These compounds are widely used as intermediates in pharmaceuticals, agrochemicals, and organic synthesis . This article compares these analogs systematically.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[4-(3-methylbutoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C14H20O2/c1-4-14(15)12-5-7-13(8-6-12)16-10-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3 |
InChI Key |
PTCYLMSWZIHPLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of 4'-Substituted Propiophenones
Structural and Physical Properties
Key Observations:
- Polarity: Methoxy and amino substituents enhance polarity, with the amino group enabling hydrogen bonding, critical for biological interactions.
- Density: Only 4'-methoxypropiophenone has reported density data (0.937 g/mL), typical for liquid aromatic ketones .
Electronic Effects :
- Methoxy (OCH3) : Electron-donating via resonance, deactivating the ring toward electrophilic substitution but directing incoming groups to ortho/para positions.
- Benzyloxy (OCH2C6H5) : Similar electron-donating effects as methoxy but with increased steric hindrance, slowing reaction kinetics .
- Amino (NH2): Strongly activating, making the ring highly reactive toward electrophiles. Protonation under acidic conditions converts it to a weakly deactivating NH3+ group .
- Isopropyl (C3H7) : Alkyl group activates the ring via inductive effects, favoring electrophilic substitution at para positions .
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